6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene
CAS No.:
Cat. No.: VC18424636
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O3 |
|---|---|
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | methyl 3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C13H16O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | GIPIDPLEUNBMMG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CCCCC2=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene has the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. Its IUPAC name is methyl 3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, reflecting the positions of the methoxy and methoxycarbonyl substituents on the partially hydrogenated naphthalene ring. The compound’s structure is further defined by its Canonical SMILES notation (COC1=C(C=C2CCCCC2=C1)C(=O)OC) and Standard InChIKey (GIPIDPLEUNBMMG-UHFFFAOYSA-N), which are critical for computational chemistry and database searches.
Synthesis and Reaction Pathways
Stepwise Synthesis Protocol
The synthesis of 6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene involves a two-step process, as detailed in Organic Syntheses :
Step 1: Preparation of Methyl 2-Oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate
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Reagents: Methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate, 1,1-dimethoxyethylene, dry toluene.
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Conditions: The reaction is conducted under an argon atmosphere at 110°C for 15 hours.
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Purification: Gravity chromatography on silica gel using 30% ethyl ether–hexane eluent yields the intermediate in 62–68% .
Step 2: Formation of 6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene
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Cycloaddition: The intermediate undergoes a thermal cycloaddition with 1,1-dimethoxyethylene.
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Yield: 84–86% after purification via silica gel chromatography .
Table 1: Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 110°C | |
| Reaction Time | 15 hours | |
| Solvent | Dry toluene | |
| Purification Method | Silica gel chromatography |
Mechanistic Insights
The reaction proceeds via a [4+2] cycloaddition mechanism, where 1,1-dimethoxyethylene acts as a dienophile. The electron-deficient carbonyl group of the intermediate facilitates conjugate addition, followed by ring closure to form the tetrahydronaphthalene system .
Physical and Chemical Properties
Solubility and Partitioning
While solubility data in common solvents are unavailable, the presence of polar functional groups (methoxy, ester) implies moderate solubility in polar aprotic solvents like ethyl acetate or dichloromethane. The LogP value (a measure of lipophilicity) is estimated at 3.005 for structurally similar compounds , indicating a balance between hydrophobicity and polarity.
Applications in Pharmaceutical and Materials Research
Role as a Synthetic Intermediate
The compound’s bifunctional reactivity (methoxy and ester groups) enables its use in synthesizing polycyclic architectures. For example:
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Drug Discovery: Derivatives of tetrahydronaphthalene are explored as serotonin receptor modulators or kinase inhibitors.
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Materials Science: Methoxycarbonyl groups can participate in polymerization or cross-linking reactions, aiding in polymer design.
Case Study: Derivative Synthesis
In a reported application, the ester group undergoes hydrolysis to a carboxylic acid, which is subsequently coupled with amines to form amide derivatives. These derivatives are screened for antibacterial activity, demonstrating the compound’s utility in medicinal chemistry .
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